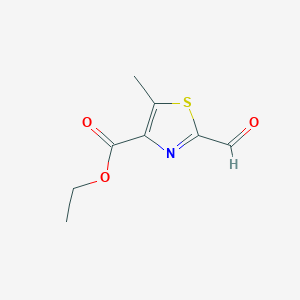
4-Methoxy-3,3-dimethylpiperidine
Übersicht
Beschreibung
4-Methoxy-3,3-dimethylpiperidine, also known as 4-Methyl-3,3-dimethylpiperidine, is a cyclic organic compound with a molecular formula of C7H15N. It is a colorless, volatile liquid with a boiling point of 92.5 °C and a melting point of -68.5 °C. It is a member of the piperidine family of compounds and is used in the synthesis of other compounds, such as pharmaceuticals and agrochemicals. It is also used in the synthesis of other organic compounds, such as esters and amines.
Wissenschaftliche Forschungsanwendungen
Synthesis of Bioactive Molecules
4-Methoxy-3,3-dimethylpiperidine: is utilized in the synthesis of bioactive molecules. Its structure serves as a key intermediate in the construction of complex natural products and pharmaceuticals. The piperidine moiety is a common feature in many drugs, and modifications to its structure can lead to the development of new therapeutic agents with improved efficacy and reduced side effects .
Development of CNS Drugs
The compound’s structural similarity to piperidine alkaloids, which are known to interact with central nervous system (CNS) receptors, makes it a valuable scaffold for the development of CNS drugs. Researchers are exploring its derivatives for potential treatments for neurodegenerative diseases, such as Alzheimer’s and Parkinson’s .
Catalysis in Organic Reactions
In the field of catalysis, 4-Methoxy-3,3-dimethylpiperidine derivatives are being investigated as potential catalysts for organic reactions. Their ability to stabilize transition states and intermediate compounds can lead to more efficient and selective synthesis processes .
Agrochemical Research
This compound is also being studied for its application in agrochemicals. Its derivatives could be used to develop new pesticides and herbicides that are more effective and environmentally friendly .
Material Science
In material science, 4-Methoxy-3,3-dimethylpiperidine is being examined for its potential use in the creation of novel polymers and coatings. These materials could have unique properties such as enhanced durability or specialized conductivity .
Analytical Chemistry
The compound finds application in analytical chemistry as a reagent or a building block for the synthesis of more complex compounds used in analytical assays and diagnostic tests .
Peptide Synthesis
4-Methoxy-3,3-dimethylpiperidine: is used in peptide synthesis, particularly in the formation of cyclic peptides, which have significant therapeutic potential due to their stability and bioactivity .
Nanotechnology
Lastly, in the realm of nanotechnology, researchers are exploring the use of 4-Methoxy-3,3-dimethylpiperidine derivatives in the design and synthesis of nanoscale materials, which could be applied in drug delivery systems, imaging, and sensors .
Eigenschaften
IUPAC Name |
4-methoxy-3,3-dimethylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-8(2)6-9-5-4-7(8)10-3/h7,9H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIPZCOSIRHBIBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCCC1OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-3,3-dimethylpiperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2,4-Dichloropyrido[3',2':4,5]furo[3,2-d]pyrimidine](/img/structure/B1433710.png)



![2-[(6-Chloro-2-phenylpyrimidin-4-yl)amino]ethan-1-ol](/img/structure/B1433716.png)
![4-(2-Oxa-7-azaspiro[3.5]nonan-7-yl)aniline](/img/structure/B1433719.png)
